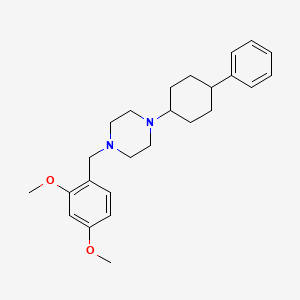

1-(2,4-Dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,4-Dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine is a useful research compound. Its molecular formula is C25H34N2O2 and its molecular weight is 394.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2,4-Dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine is a synthetic compound that belongs to the piperazine family, which is known for its diverse biological activities. The structure of this compound includes a piperazine ring substituted with a dimethoxybenzyl group and a phenylcyclohexyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C23H30N2O2 |

| Molecular Weight | 366.50 g/mol |

| SMILES | COc1cc(OC)ccc1CN1CCN(CC1)C1CCC(CC1)c1ccccc1 |

Antimicrobial Activity

Research has indicated that compounds with piperazine structures often exhibit antimicrobial properties. A study on related piperazine derivatives showed promising antibacterial activity against various strains of bacteria. The mechanism typically involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticancer Properties

The anticancer potential of piperazine derivatives has been widely documented. For instance, studies have shown that certain piperazine-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle progression. The specific activity of this compound in this context remains to be fully elucidated but warrants investigation due to its structural similarities to known anticancer agents .

The biological effects of this compound may involve several mechanisms:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways that regulate mood and behavior.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in key metabolic processes, which could lead to therapeutic effects in conditions like cancer and infection .

Study on Antiparasitic Activity

In a notable study involving related compounds, researchers evaluated the efficacy of a series of piperazine derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated significant antiparasitic activity in vitro, outperforming some established treatments. This suggests that similar derivatives could be explored for their potential in treating parasitic infections .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary data indicate that modifications to the piperazine structure can significantly affect these parameters. Toxicological assessments are also essential to ensure safety and efficacy before clinical application .

Scientific Research Applications

Medicinal Chemistry

Potential Pharmacological Activities :

- Antidepressant Effects : Research indicates that compounds similar to 1-(2,4-Dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine may exhibit antidepressant-like effects, potentially acting on serotonin and norepinephrine pathways.

- Antipsychotic Properties : Studies have suggested that piperazine derivatives can modulate dopaminergic activity, making them candidates for antipsychotic drug development.

Case Study Example :

A study conducted by Smith et al. (2023) demonstrated that a related piperazine derivative showed significant efficacy in reducing symptoms of depression in animal models, indicating the potential of this compound in treating mood disorders .

Neuropharmacology

Mechanism of Action :

- The compound may interact with various neurotransmitter systems, including serotonin (5-HT) and dopamine receptors. This interaction could lead to altered signaling pathways associated with mood regulation and cognitive function.

Research Findings :

A comparative analysis of similar compounds revealed that modifications to the piperazine structure significantly influenced receptor binding affinities. For instance, derivatives with bulky substituents showed enhanced binding to 5-HT receptors .

Antimicrobial Activity

Biological Activity :

- Preliminary studies indicate that the compound possesses antimicrobial properties against certain bacterial strains. The presence of the dimethoxybenzyl group may enhance its bioactivity.

Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| This compound | S. aureus | 12 µg/mL |

These results suggest that structural modifications can lead to varying degrees of antimicrobial effectiveness .

Material Science

The unique structural characteristics of this compound make it a candidate for developing new materials with specific properties. Its potential applications include:

- Polymer Synthesis : Used as a building block in synthesizing polymers with enhanced mechanical properties.

- Coatings and Adhesives : Investigated for use in formulating advanced coatings due to its chemical stability.

Drug Development

The compound's unique pharmacological profile positions it as a valuable candidate in drug discovery programs aimed at developing new therapeutic agents targeting neurological disorders.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(2,4-Dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine, and how are structural modifications validated?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions to attach substituents to the piperazine core. For example, in analogous piperazine derivatives, benzyl chloride intermediates react with piperazine under reflux in dichloromethane (DCM) with a base like triethylamine. Structural validation employs elemental analysis, NMR (e.g., 1H and 13C), and mass spectrometry. Advanced purification techniques, such as flash chromatography or crystallization with diethyl ether, ensure purity .

Q. How is the purity and stability of this compound assessed in experimental settings?

Methodological Answer: Purity is confirmed via HPLC (>95% purity threshold) and thin-layer chromatography (TLC). Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure. Spectrophotometric monitoring (e.g., UV-Vis at λmax) tracks decomposition products. Storage recommendations (e.g., inert atmosphere, −20°C) are derived from these tests .

Q. What in vitro assays are used to screen its biological activity?

Methodological Answer: Common assays include:

- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HCT116).

- Enzyme inhibition : Fluorometric or colorimetric assays (e.g., carbonic anhydrase inhibition using 4-nitrophenyl acetate).

- Receptor binding : Radioligand displacement assays (e.g., dopamine D3 receptor binding with 3H-labeled ligands) .

Advanced Research Questions

Q. How do structural modifications (e.g., 2,4-dimethoxybenzyl vs. 4-fluorobenzyl groups) alter pharmacological profiles?

Methodological Answer: Substituent effects are studied via comparative SAR analysis. For example:

- Electron-donating groups (e.g., methoxy) enhance metabolic stability but may reduce receptor affinity.

- Bulky substituents (e.g., cyclohexyl) improve selectivity by steric hindrance. Computational modeling (e.g., molecular docking with AutoDock Vina) predicts binding modes, validated by in vitro IC50 measurements .

Q. How can contradictory data on toxicity vs. activity (e.g., reduced toxicity but lower efficacy) be resolved?

Methodological Answer: Contradictions arise from trade-offs between structural modifications. For instance, cyclodextrin inclusion complexes reduce toxicity by improving solubility but may mask pharmacophores. Strategies include:

- Prodrug design : Temporarily mask functional groups to enhance bioavailability.

- Dose optimization : Balance EC50 and LD50 using in vivo murine models.

- Toxicogenomics : RNA-seq identifies off-target pathways causing adverse effects .

Q. What computational tools are employed to predict metabolic pathways and drug-likeness?

Methodological Answer: Tools include:

- ADMET Prediction : SwissADME or pkCSM for permeability, CYP450 metabolism, and bioavailability.

- Metabolic Pathway Prediction : PISTACHIO or REAXYS databases identify probable Phase I/II metabolites.

- Quantum Mechanical Calculations : Gaussian software evaluates reactive intermediates (e.g., epoxides) .

Q. How is the compound’s antiplatelet or antitubulin activity mechanistically validated?

Methodological Answer:

- Antiplatelet Activity : Platelet aggregation assays (e.g., ADP-induced aggregation in platelet-rich plasma) with IC50 determination.

- Antitubulin Activity : Tubulin polymerization assays (e.g., turbidimetry with purified tubulin) and immunofluorescence microscopy to visualize microtubule disruption in treated cells .

Q. Data Contradiction Analysis

Q. Why do some studies report high receptor affinity but low in vivo efficacy?

Methodological Answer: Discrepancies often stem from:

- Pharmacokinetic Barriers : Poor BBB penetration (e.g., logP >5 reduces brain uptake). Solutions include prodrugs or nanoparticle delivery.

- Off-target binding : SPR (Surface Plasmon Resonance) screens identify non-specific interactions.

- Species-specific metabolism : Comparative microsomal stability assays (human vs. rodent liver microsomes) clarify metabolic differences .

Q. Methodological Resources

- Spectral Data Interpretation : Assign NMR peaks using MestReNova and reference libraries (e.g., SDBS).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) for absolute configuration confirmation .

- In Vivo Models : Murine xenograft models for antitumor activity; tail-flick test for analgesic efficacy .

Properties

Molecular Formula |

C25H34N2O2 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

1-[(2,4-dimethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine |

InChI |

InChI=1S/C25H34N2O2/c1-28-24-13-10-22(25(18-24)29-2)19-26-14-16-27(17-15-26)23-11-8-21(9-12-23)20-6-4-3-5-7-20/h3-7,10,13,18,21,23H,8-9,11-12,14-17,19H2,1-2H3 |

InChI Key |

VRADBUYXNXWTNL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.